molecular formula C11H7BrO2S B15063703 Phenyl 5-bromothiophene-2-carboxylate

Phenyl 5-bromothiophene-2-carboxylate

Cat. No.: B15063703
M. Wt: 283.14 g/mol
InChI Key: YGCVSYPOXGGLNO-UHFFFAOYSA-N
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Description

Phenyl 5-bromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a phenyl ester group in this compound makes it a versatile intermediate in organic synthesis and a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 5-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid, followed by esterification with phenol. The reaction typically proceeds as follows:

    Bromination: Thiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Esterification: The resulting 5-bromothiophene-2-carboxylic acid is then reacted with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Reduction: Phenyl 5-bromothiophene-2-methanol.

Scientific Research Applications

Phenyl 5-bromothiophene-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics.

    Biology: The compound is used in the development of bioactive molecules with potential antibacterial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is employed in the production of organic semiconductors, light-emitting diodes, and photovoltaic materials.

Mechanism of Action

The mechanism of action of phenyl 5-bromothiophene-2-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Phenyl 5-bromothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    5-Bromothiophene-2-carboxylic acid: Lacks the phenyl ester group, making it less versatile in certain synthetic applications.

    Phenyl thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and coupling potential.

    2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a longer alkyl chain, affecting its solubility and application in organic electronics.

This compound is unique due to the combination of the bromine atom and phenyl ester group, which enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

phenyl 5-bromothiophene-2-carboxylate

InChI

InChI=1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H

InChI Key

YGCVSYPOXGGLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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